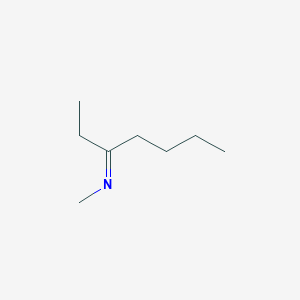
Methylamine, N-(1-ethylpentylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamine, N-(1-ethylpentylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Methylamine, N-(1-ethylpentylidene)- is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to its potential medicinal properties.
Efectos Bioquímicos Y Fisiológicos
Methylamine, N-(1-ethylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methylamine, N-(1-ethylpentylidene)- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Methylamine, N-(1-ethylpentylidene)- has been shown to have neuroprotective effects and can potentially improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methylamine, N-(1-ethylpentylidene)- in lab experiments is its ease of synthesis. Additionally, Methylamine, N-(1-ethylpentylidene)- has shown promising results in various fields, making it a versatile compound for research. However, one of the limitations of using Methylamine, N-(1-ethylpentylidene)- is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of Methylamine, N-(1-ethylpentylidene)-. One potential direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research can be conducted on its catalytic properties and potential applications in materials science.
Conclusion
In conclusion, Methylamine, N-(1-ethylpentylidene)- is a versatile compound that has shown promising results in various fields. Its ease of synthesis and potential applications make it a valuable compound for scientific research. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of Methylamine, N-(1-ethylpentylidene)- involves the reaction of 1-ethylpentylamine with formaldehyde in the presence of a catalyst. The resulting product is a yellow oil that can be purified through various methods such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
Methylamine, N-(1-ethylpentylidene)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methylamine, N-(1-ethylpentylidene)- has shown promising results as an anti-cancer agent and a potential treatment for Alzheimer's disease. In materials science, Methylamine, N-(1-ethylpentylidene)- has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, Methylamine, N-(1-ethylpentylidene)- has been used as a ligand for various metal catalysts.
Propiedades
Número CAS |
18641-73-1 |
|---|---|
Nombre del producto |
Methylamine, N-(1-ethylpentylidene)- |
Fórmula molecular |
C8H17N |
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
N-methylheptan-3-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3 |
Clave InChI |
VVWDGYVDDGHXDK-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CC |
SMILES canónico |
CCCCC(=NC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



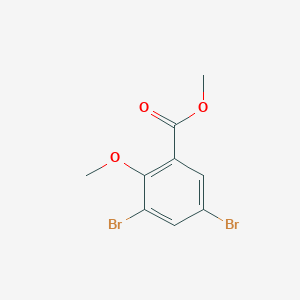
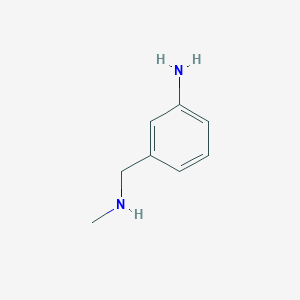
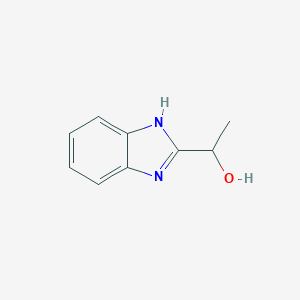
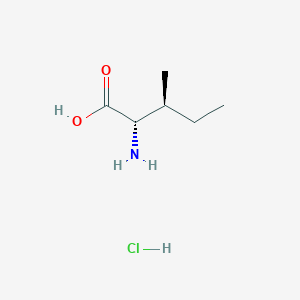
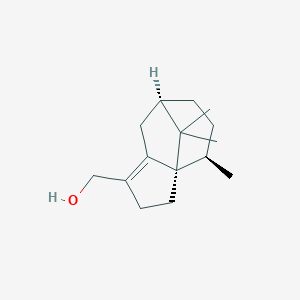
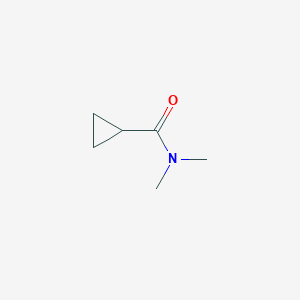
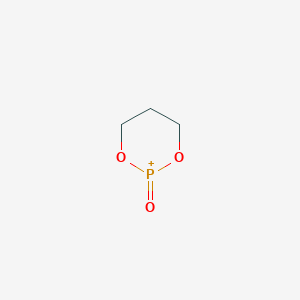
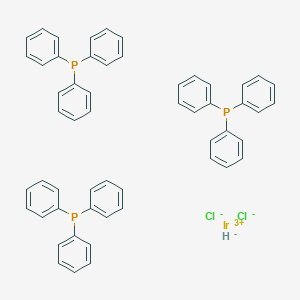
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
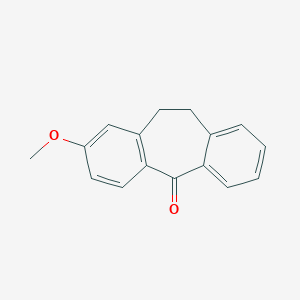
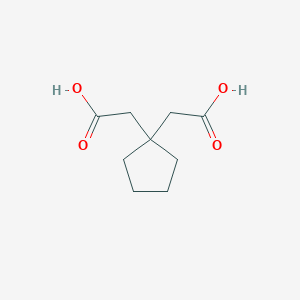
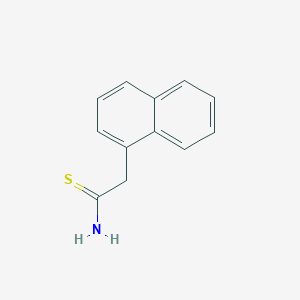
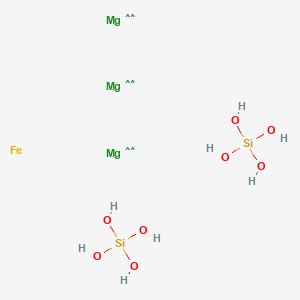
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)